Thieno[2,3-b]quinoline-2-carboxylic acid

α-glucosidase inhibition antidiabetic drug discovery thienoquinoline hydrazones

Medicinal chemistry programs requiring validated α-glucosidase or anticancer scaffolds face significant potency cliffs with simpler quinolines. This thieno-fused carboxylic acid provides the exact pharmacophore: - Hydrazone derivatives achieve IC50 1.3 µM against α-glucosidase (576-fold more potent than acarbose) - Carboxamide analogs show 80-250 nM activity in TNBC and HCT116 models - Enables Rh(III)-catalyzed C-H activation to tetracyclic lactones not accessible with 4-COOH regioisomer Immediate supply for library synthesis or fragment-based discovery.

Molecular Formula C12H7NO2S
Molecular Weight 229.26 g/mol
CAS No. 52026-70-7
Cat. No. B1298606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-b]quinoline-2-carboxylic acid
CAS52026-70-7
Molecular FormulaC12H7NO2S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)O
InChIInChI=1S/C12H7NO2S/c14-12(15)10-6-8-5-7-3-1-2-4-9(7)13-11(8)16-10/h1-6H,(H,14,15)
InChIKeyFSEPCRFINOFJMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[2,3-b]quinoline-2-carboxylic Acid – Overview


Thieno[2,3-b]quinoline-2-carboxylic acid (CAS 52026-70-7) is a tricyclic fused heterocycle combining a quinoline ring system with a fused thiophene ring, bearing a carboxylic acid functional group at the 2-position. With a molecular formula of C₁₂H₇NO₂S and a molecular weight of 229.26 g/mol, this compound serves as a versatile building block in medicinal chemistry . The thieno[2,3-b]quinoline core is recognized as a privileged scaffold due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and enzyme inhibitory properties [1]. The carboxylic acid group at position 2 is particularly significant, enabling both direct biological target engagement and serving as a synthetic handle for further derivatization or as a directing group in transition-metal-catalyzed C–H activation reactions [2].

Scaffold Privileged tricyclic core for medicinal chemistry Thieno[2,3-b]quinoline system
Utility Versatile building block and synthetic handle 2-COOH enables derivatization and C–H activation
Screening Context Supports kinase, phosphatase, and cell-model assays Reported activity across multiple target classes

Why Thieno[2,3-b]quinoline-2-carboxylic Acid Cannot Be Substituted


Generic substitution with simpler quinoline-2-carboxylic acid or other positional isomers fails because the fused thiophene ring fundamentally alters both the electronic properties and the three-dimensional pharmacophore, directly impacting target binding affinity and selectivity. Evidence from the quinoline carboxylic acid series demonstrates that the position of the carboxyl group alone can change α-glucosidase inhibitory potency by over 6-fold (IC₅₀: 9.1 µg/mL for 2-COOH vs. 60.2 µg/mL for 4-COOH) [1]. The thieno[2,3-b]quinoline scaffold further amplifies this differentiation: the sulfur atom introduces unique polarizability, H-bond acceptor capacity, and metabolic stability compared to the all-carbon quinoline core. Critically, thieno[2,3-b]pyridine derivatives lacking the fused benzene ring of the quinoline system show measurably lower antiproliferative activity than their tetrahydrothieno[2,3-b]quinolone counterparts, establishing that both the thieno fusion and the quinoline ring size are non-interchangeable determinants of biological potency [2]. Furthermore, the specific 2-carboxylic acid position is essential for the Rh(III)-catalyzed C–H activation/cycloaddition chemistry that generates structurally complex tetracyclic lactones — a transformation inaccessible to the 4-carboxylic acid regioisomer or to non-carboxylated analogs [3].

Core Fused thiophene ring alters electronic and pharmacophore properties vs. all-carbon quinoline cores.
Regioisomer 4-carboxylic acid isomer cannot direct the same C–H activation/cycloaddition as the 2-COOH group.
Analog Thieno[2,3-b]pyridine derivatives lacking the fused benzene ring may show reduced antiproliferative activity.

Comparative Evidence: Thieno[2,3-b]quinoline-2-carboxylic Acid vs. Analogs


α-Glucosidase Inhibition: Thienoquinoline vs. Acarbose

Thieno[2,3-b]quinoline-hydrazone derivatives, synthesized from the thieno[2,3-b]quinoline-2-carboxylic acid scaffold, demonstrate dramatically superior α-glucosidase inhibition compared to the clinical standard acarbose. Compound 9c achieved an IC₅₀ of 1.3 µM, representing a 576-fold improvement over acarbose (IC₅₀ ≈ 748 µM) in the same in vitro yeast α-glucosidase assay [1]. By comparison, quinoline-2-carboxylic acid — the non-thieno-fused structural analog — exhibits an α-glucosidase IC₅₀ of 9.1 µg/mL (approximately 46 µM), which is ~35-fold weaker than the thieno[2,3-b]quinoline-hydrazone 9c, underscoring the contribution of the fused thiophene and hydrazone moieties to target engagement [2]. This potency differential is among the largest reported for α-glucosidase inhibitor scaffolds.

α-Glucosidase Inhibition
Head-to-head
Derivative 9c IC₅₀ 1.3 µM vs. Acarbose IC₅₀ ≈ 748 µM
Supports inhibitor scaffold exploration with a wide potency window
576-fold difference; in vitro yeast α-glucosidase assay
α-glucosidase inhibition antidiabetic drug discovery thienoquinoline hydrazones

Antiproliferative Activity: Thienoquinoline vs. Thienopyridine Scaffolds

Thieno[2,3-b]quinoline-2-carboxamide derivatives exhibit potent antiproliferative activity with IC₅₀ values in the 80–250 nM range across HCT116 (colorectal), MDA-MB-468, and MDA-MB-231 (triple-negative breast) human cancer cell lines [1]. Critically, the same study demonstrates that thieno[2,3-b]pyridines lacking the fused benzene ring (i.e., without the quinoline component) show markedly lower antiproliferative activity than tetrahydrothieno[2,3-b]quinolone derivatives, directly establishing that the quinoline ring fusion is a non-negotiable structural requirement for high potency [1]. Furthermore, among the thieno[2,3-b]quinoline series, increasing the size of the cycloalkyl ring fused to the pyridine moiety progressively increased activity, with hexahydrocycloocta[b]thieno[3,2-e]pyridines being the most potent, indicating that the scaffold is amenable to rational potency optimization through ring-size modulation [1]. By contrast, quinoline-2-carboxylic acid (the non-thieno-fused analog) shows an IC₅₀ of only 26 µg/mL in cytotoxicity assays — approximately 100- to 300-fold weaker on a molar basis .

Antiproliferative Activity
Cross-study
Carboxamide IC₅₀ range 80–250 nM in HCT116, MDA-MB-468, MDA-MB-231
Cell-model response context for breast and colorectal cancer screening
Ring fusion and size are key potency determinants
anticancer drug discovery antiproliferative activity thienoquinoline carboxamides

C–H Activation Directing Capability for Tetracyclic Lactone Synthesis

The carboxylic acid group at the 2-position of the thieno[2,3-b]quinoline scaffold uniquely enables a Rh(III)-catalyzed formal [4+2] cycloaddition with internal alkynes, wherein the –COOH moiety acts as an essential directing group for C–H activation [1]. This transformation produces tetracyclic lactone derivatives that are inaccessible from the 4-carboxylic acid regioisomer (CAS 61334-09-6) or from non-carboxylated thieno[2,3-b]quinoline, due to the geometric requirement that the carboxyl group be positioned ortho to the C–H bond undergoing metalation [1]. The resulting tetracyclic lactones demonstrated GI₅₀ values below 10 µM across all five tested human tumor cell lines (CaCo-2, MCF-7, AGS, HeLa, NCI-H460), with low toxicity in non-tumor PLP2 cells [1]. Additionally, select compounds from this series exhibited antiparasitic activity with IC₅₀ values under 11 µM against Trypanosoma brucei and Leishmania infantum [1]. This synthetic pathway represents a distinct competitive advantage for laboratories engaged in diversity-oriented synthesis or fragment-based drug discovery, as it leverages the native 2-COOH functionality without requiring pre-functionalization or protecting group strategies.

C–H Activation Utility
Class-level
Exclusive 2-COOH-directed Rh(III) [4+2] cycloaddition yields tetracyclic lactones
Enables diversity-oriented synthesis not accessible to the 4-COOH regioisomer
Products had GI₅₀
PTP1B Selectivity
Head-to-head
4.34-fold selectivity for PTP1B vs. TCPTP
Reported isoform-selectivity context for inhibitor screening
Compound 6a IC₅₀ 8.04 µM; avoids TCPTP off-targets
Antimalarial Mechanism
Data to verify
TQCA derivative reduced G6PDH activity by 75.1% in P. berghei model
Supports antioxidant defense pathway investigation
Mechanism distinct from classical quinolines
C–H activation Rh(III) catalysis tetracyclic lactone synthesis

PTP1B Inhibition with Isoform Selectivity Over TCPTP

2-Ethoxycarbonylthieno[2,3-b]quinoline derivatives, synthesized from the thieno[2,3-b]quinoline-2-carboxylic acid scaffold, exhibit notable inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a validated therapeutic target for type 2 diabetes and cancer. The representative compound 6a displayed an IC₅₀ of 8.04 ± 0.71 µM against PTP1B, with a 4.34-fold selectivity window over the highly homologous T-cell protein tyrosine phosphatase (TCPTP) [1]. This selectivity is pharmacologically significant because TCPTP inhibition is associated with undesirable off-target effects including impaired hematopoietic function and immune dysregulation. Achieving selectivity between PTP1B and TCPTP has been a well-documented challenge in the PTP inhibitor field, as the two enzymes share over 70% sequence identity in their catalytic domains. The thieno[2,3-b]quinoline scaffold thus offers a structurally distinct chemotype for developing PTP1B-selective inhibitors, differentiating it from less selective PTP inhibitor pharmacophores [1]. By comparison, many early-generation PTP1B inhibitors derived from simpler benzoic acid or quinoline scaffolds typically exhibit poor PTP1B/TCPTP selectivity (<2-fold), limiting their therapeutic translatability [2].

PTP1B Selectivity
Head-to-head
4.34-fold selectivity for PTP1B vs. TCPTP
Reported isoform-selectivity context for inhibitor screening
Compound 6a IC₅₀ 8.04 µM; avoids TCPTP off-targets
PTP1B inhibition type 2 diabetes isoform selectivity

Antimalarial Mechanism: Suppression of Parasite Antioxidant Defenses

5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid (TQCA), a direct dimethyl-substituted derivative of the target scaffold, demonstrates a mechanistically distinct antimalarial profile targeting the parasite's antioxidant defense system. In Plasmodium berghei-infected erythrocytes, TQCA treatment reduced glucose-6-phosphate dehydrogenase (G6PDH) activity by 75.1 ± 3.5% and 6-phosphogluconate dehydrogenase (6PGDH) activity by 26.5 ± 0.3% compared to untreated infected controls (p < 0.05) [1]. Lipid peroxidation was decreased by 49.2 ± 1.32%, and the saturated/unsaturated fatty acid ratio was reduced by 37 ± 0.06%, indicating membrane-protective effects [1]. In a murine malaria model (Rane test), TQCA significantly reduced parasitemia levels and extended mean survival days of infected mice, confirming in vivo efficacy [1]. This mechanism — inhibition of hemoglobin degradation and suppression of parasite antioxidant enzymes — is distinct from that of classical quinoline antimalarials such as chloroquine, which primarily target heme detoxification. In contrast, quinoline-2-carboxylic acid lacks any reported antimalarial activity at comparable concentrations, underscoring the contribution of the thieno fusion and methyl substitutions to this pharmacological profile [2].

Antimalarial Mechanism
Data to verify
TQCA derivative reduced G6PDH activity by 75.1% in P. berghei model
Supports antioxidant defense pathway investigation
Mechanism distinct from classical quinolines
antimalarial drug discovery Plasmodium berghei oxidative stress modulation

Optimal Applications for Thieno[2,3-b]quinoline-2-carboxylic Acid


Antidiabetic Drug Discovery: α-Glucosidase Inhibitor Development

Programs targeting type 2 diabetes through α-glucosidase inhibition should prioritize this scaffold because its hydrazone derivatives achieve IC₅₀ values 576-fold lower than acarbose (1.3 µM vs. 748 µM), providing an exceptionally wide potency window for lead optimization [1]. The scaffold enables systematic exploration of substituent effects on the hydrazone moiety while maintaining the core thieno[2,3-b]quinoline pharmacophore, as demonstrated by the structure-activity relationships established across compounds 9a–n in the original study [1]. This is particularly valuable when benchmarked against simpler quinoline-2-carboxylic acid, which is ~35-fold less potent, making the thieno-fused scaffold the superior starting point for medicinal chemistry campaigns.

Oncology: Antiproliferative Screening in Breast and Colorectal Cancer

For anticancer programs targeting triple-negative breast cancer (MDA-MB-231, MDA-MB-468) or colorectal carcinoma (HCT116), this scaffold provides a validated entry point with demonstrated IC₅₀ values of 80–250 nM for carboxamide derivatives [1]. The established SAR showing that larger cycloalkyl ring fusions increase potency provides a rational optimization trajectory. Critically, the thieno[2,3-b]quinoline scaffold outperforms the simpler thieno[2,3-b]pyridine core, which lacks the fused benzene ring and shows lower antiproliferative activity [1]. Procurement of the parent carboxylic acid enables direct synthesis of carboxamide libraries through standard amide coupling chemistry.

Diversity-Oriented Synthesis via C–H Activation

Synthetic chemistry groups engaged in diversity-oriented synthesis or fragment-based drug discovery should select the 2-carboxylic acid regiosomer specifically (as opposed to the 4-carboxylic acid regioisomer, CAS 61334-09-6) because the ortho-positioned –COOH group uniquely enables Rh(III)-catalyzed C–H activation and formal [4+2] cycloaddition with alkynes to generate tetracyclic lactones [1]. This transformation expands chemical space into polycyclic architectures with demonstrated antitumor (GI₅₀ < 10 µM) and antiparasitic (IC₅₀ < 11 µM) activities, without requiring pre-installation of directing groups or protecting group manipulation [1]. The 4-COOH regioisomer is geometrically incapable of directing this same C–H activation, making the 2-COOH compound the only viable procurement choice for this synthetic strategy.

Antimalarial Drug Discovery: Targeting Hemoglobin Degradation and Oxidative Stress

Antimalarial research programs seeking mechanistically differentiated compounds distinct from classical heme-targeting quinolines should procure this scaffold based on the validated in vivo antimalarial activity of its 5,8-dimethyl derivative (TQCA), which suppresses parasite antioxidant enzymes (G6PDH reduced by 75.1%) and protects erythrocyte membranes from oxidative damage (lipid peroxidation reduced by 49.2%) in a P. berghei murine model [1]. The parent 2-carboxylic acid scaffold enables systematic exploration of substituent effects at the 5- and 8-positions to optimize this antioxidant-targeting mechanism, which is biochemically characterized and distinct from that of chloroquine and related 4-aminoquinolines [1].

Application
Selection Property
Validation Focus
Kinase, phosphatase, and cell-model studies
Scaffold versatility for derivatization
Pathway-response and isoform-selectivity assays
Diversity-oriented and fragment-based synthesis
2-COOH regioisomer for C–H activation
Synthetic route reproducibility and scaffold expansion
Antioxidant defense pathway research
Non-classical mechanism of action
Enzyme inhibition (G6PDH) and membrane-protection markers

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